5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine
Overview
Description
5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a pyrrolo[2,3-b]pyridine core. The presence of fluorine atoms often imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
The synthesis of 5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine involves several steps, each requiring specific reagents and conditions. One common method involves the selective fluorination of 2-aminopyrimidine derivatives using Selectfluor in the presence of silver carbonate (Ag2CO3). This method yields 4-substituted 5-fluoro-2-aminopyrimidines with high regioselectivity . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of sulfoxides to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Compared to other fluorinated pyrimidine derivatives, 5-fluoro-2-[5-fluoro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-4-methanesulfinylpyrimidine stands out due to its unique combination of fluorine atoms and the pyrrolo[2,3-b]pyridine core. Similar compounds include:
5-Fluoro-2-aminopyrimidine: A simpler fluorinated pyrimidine derivative used in various synthetic applications.
5-Fluoro-2,3,4-trihydroxypentanoic acid: A fluorometabolite with distinct biological properties.
3-Fluoro-4-nitropyridine N-oxide: A fluorinated pyridine derivative used in organic synthesis.
Properties
CAS No. |
1259279-58-7 |
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Molecular Formula |
C19H14F2N4O3S2 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5-fluoro-3-(5-fluoro-4-methylsulfinylpyrimidin-2-yl)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H14F2N4O3S2/c1-11-3-5-13(6-4-11)30(27,28)25-10-15(14-7-12(20)8-23-18(14)25)17-22-9-16(21)19(24-17)29(2)26/h3-10H,1-2H3 |
InChI Key |
LMBBWYXNNKBTFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)F)C4=NC=C(C(=N4)S(=O)C)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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